N-(2-bromo-4-iodophenyl)prop-2-enamide

Description

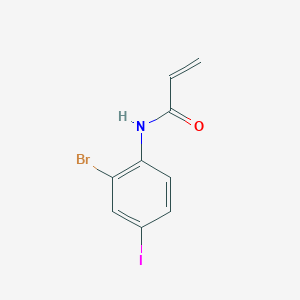

N-(2-Bromo-4-iodophenyl)prop-2-enamide is a halogenated acrylamide derivative characterized by a phenyl ring substituted with bromine (Br) at the 2-position and iodine (I) at the 4-position, linked to a prop-2-enamide (acrylamide) group. The molecular formula is likely C₉H₇BrINO, with a molecular weight of approximately 351.97 g/mol.

Properties

IUPAC Name |

N-(2-bromo-4-iodophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrINO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h2-5H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWSAKCTIDHSMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=C(C=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of N-(2-bromo-4-iodophenyl)prop-2-enamide with structurally related acrylamide derivatives highlights key differences in substituents, molecular weight, and functional groups (Table 1).

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Structural and Functional Differences

Halogen vs. Polar Substituents: The target compound’s bromo and iodo groups contrast with Moupinamide’s hydroxy and methoxy groups ( ). Halogens may engage in halogen bonding (a weaker interaction than hydrogen bonding but structurally significant), while hydroxy groups enable strong hydrogen bonding, affecting solubility and crystal packing . The cyano group in ’s compound introduces additional polarity and reactivity, absent in the target compound.

Molecular Weight and Steric Effects :

- The iodine atom in the target compound increases its molecular weight (~351.97 g/mol) compared to N-(2-bromophenyl)prop-2-enamide (226.073 g/mol, ). This may reduce solubility in aqueous solvents but enhance lipophilicity.

- Steric hindrance from the bulky iodine atom could influence reaction kinetics in substitution reactions or molecular packing in crystals .

Crystallographic and Hydrogen Bonding Analysis :

- Crystallographic studies using programs like SHELX ( ) are critical for resolving halogen-bonding patterns in such compounds. For example, iodine’s larger atomic radius may lead to distinct crystal lattice parameters compared to bromine-only analogs.

- Moupinamide’s hydroxy groups likely form R₂²(8) hydrogen-bonding motifs (per Etter’s rules, ), whereas the target compound’s halogens might participate in weaker C–X···O/N interactions .

Research Findings and Implications

- Solubility and Reactivity: The target compound’s halogenation likely reduces polarity, making it less soluble in polar solvents (e.g., water) compared to Moupinamide. However, iodine’s polarizability could enhance interactions in nonpolar solvents or solid-state applications.

- Biological Activity : While Moupinamide is isolated from B. diffusa and may have bioactive properties ( ), the target compound’s halogenation could modulate toxicity or binding affinity in drug design.

- Crystallography : Structural studies using SHELX-based pipelines ( ) are recommended to elucidate packing patterns and compare them with bromine-only analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.